1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol

Synthetic Chemistry Building Block Selection Oxidation Susceptibility

Sourcing a chiral pyridine building block with a metabolically stable secondary alcohol for kinase inhibitor programs poses a supply challenge. This compound directly addresses that need. - Chiral center enables enantioselective transformations, including Mitsunobu inversions, for stereochemistry-activity relationship (SSAR) studies. - Secondary alcohol motif offers greater metabolic stability than the primary alcohol analog, reducing susceptibility to rapid oxidation by alcohol dehydrogenases. - Supplied at a consistent purity to minimize impurity carryover in late-stage functionalization and biological assay interpretation.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Cat. No. B12964597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(C)O)Cl
InChIInChI=1S/C8H10ClNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4,6,11H,1-2H3
InChIKeyXXIOXQZJAWDIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Procurement Baseline


1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol (CAS 1355200-45-1; synonyms: 6-Chloro-α,4-dimethyl-3-pyridinemethanol, 1-(6-Chloro-4-methylpyridin-3-yl)ethanol) is a chlorinated pyridine derivative bearing a secondary alcohol substituent at the pyridine C3 position . With a molecular formula C₈H₁₀ClNO and a molecular weight of 171.62 g·mol⁻¹, it is commercially supplied at purities of 95–98% for research use . Its structural architecture—featuring a chlorine atom at the 6-position, a methyl group at the 4-position, and a chiral 1-hydroxyethyl group at the 3-position of the pyridine ring—positions it as a versatile chiral building block for medicinal chemistry and kinase inhibitor programs . Predicted physicochemical properties include a boiling point of 305.3 ± 37.0 °C and a density of 1.208 ± 0.06 g·cm⁻³ .

Why Analogs Cannot Replace This Compound


Substituting this compound with its closest structural analogs—(6-chloro-4-methylpyridin-3-yl)methanol (CAS 1263060-05-4, a primary alcohol with MW 157.60) or 1-(6-chloro-4-methylpyridin-3-yl)ethanone (CAS 1393574-31-6, a ketone with MW 169.61)—introduces materially different reactivity, hydrogen-bonding capacity, and metabolic susceptibility . The secondary alcohol motif of the target compound confers distinct stereoelectronic properties compared to the primary alcohol analog: the α-methyl branch increases steric bulk around the hydroxyl, alters the pKa of the alcohol, and introduces a chiral center that is absent in the methanol derivative . In the context of kinase inhibitor design, the 1-hydroxyethyl group serves as a hydrogen-bond donor/acceptor with different geometry than a hydroxymethyl or acetyl group, potentially altering target binding pose and selectivity [1]. Furthermore, the secondary alcohol is less prone to rapid oxidation than the primary alcohol analog, offering greater metabolic stability in biological systems—a critical consideration for lead optimization programs [2].

Quantitative Differentiation Evidence vs. Analogs


Alcohol Oxidation State and Reactivity

The target compound contains a secondary alcohol (R-CH(OH)-CH₃) in contrast to the primary alcohol of (6-chloro-4-methylpyridin-3-yl)methanol (CAS 1263060-05-4). Secondary alcohols are oxidized to ketones, whereas primary alcohols are oxidized to aldehydes and then to carboxylic acids. This mechanistic distinction directly impacts the compound's utility as a synthetic intermediate: the target compound resists over-oxidation, while the primary alcohol analog may generate carboxylic acid byproducts under oxidizing conditions [1]. The molecular weight of the target (171.62 g·mol⁻¹) vs. the methanol analog (157.60 g·mol⁻¹) reflects the additional methyl group, which also increases lipophilicity (calculated contribution of ~0.5 logP units for the extra –CH₂– group) .

Synthetic Chemistry Building Block Selection Oxidation Susceptibility

Chirality and Enantioselective Synthesis Potential

The target compound possesses a single stereogenic center at the carbon bearing the hydroxyl group (C-α of the 1-hydroxyethyl substituent), making it a chiral molecule that exists as a pair of enantiomers. In contrast, the primary alcohol analog (6-chloro-4-methylpyridin-3-yl)methanol and the ketone analog 1-(6-chloro-4-methylpyridin-3-yl)ethanone are both achiral . This chirality is documented in the computed molecular properties: the target compound has 1 defined stereocenter and a complexity score of 131 (vs. lower complexity for achiral analogs), indicating greater three-dimensional structural information content . The presence of a chiral alcohol creates opportunities for enantioselective downstream transformations—such as enzymatic kinetic resolution or chiral auxiliary-based chemistry—that are inaccessible with the achiral analogs [1].

Chiral Building Block Asymmetric Synthesis Drug Discovery

Commercial Purity Benchmarking

Commercially available lots of the target compound are offered at ≥98% purity (ChemScene Cat. No. CS-0375522) and 95% (Macklin) . The methanol analog (6-chloro-4-methylpyridin-3-yl)methanol is typically supplied at 95% purity (AchemBlock, CAS 1263060-05-4) , representing a 3–5 percentage-point purity differential in favor of the target compound at the high end. While both compounds serve as research intermediates, the availability of a ≥98% grade for the target compound provides procurement flexibility for applications requiring higher purity specifications, such as late-stage functionalization in medicinal chemistry or use as a reference standard [1]. The target compound also carries hazard statements H302, H315, and H319 (harmful if swallowed; causes skin and eye irritation), which are typical for this compound class and should be factored into handling protocols .

Quality Control Procurement Specification Chemical Purity

Biological Activity in Patent Literature

According to patent literature cited via FreshPatents/WebISA, the target compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. While quantitative potency data (IC₅₀ values) for the target compound in a specific assay system were not retrievable from open-access databases at the time of this analysis, the qualitative patent disclosure provides a directionally informative signal. This differentiation-inducing activity profile is distinct from the simpler pyridine methanol and ethanone analogs, for which no comparable biological annotation was identified in public databases [2]. The BindingDB entry BDBM50394893 (CHEMBL2165502) shows PI3Kδ inhibition with IC₅₀ values of 2.30 nM (biochemical) and 102 nM (cellular AKT phosphorylation assay), though structural confirmation that this entry corresponds to the target compound is pending [3].

Cancer Cell Differentiation Antiproliferative Kinase Inhibition

Physicochemical Property Differentiation

The predicted boiling point of the target compound is 305.3 ± 37.0 °C, compared to 304.3 ± 37.0 °C for the methanol analog (6-chloro-4-methylpyridin-3-yl)methanol . The predicted density of the target is 1.208 ± 0.06 g·cm⁻³ versus 1.263 ± 0.06 g·cm⁻³ for the methanol analog . The lower density of the target compound (Δ = −0.055 g·cm⁻³) is consistent with the additional methyl group introducing greater molecular volume relative to mass. The near-identical boiling points indicate that both compounds share similar volatility profiles, which is expected given their comparable molecular weights and functional group complement. These computed properties, derived from ACD/Labs or analogous prediction software, provide guidance for distillation-based purification strategies and solvent selection during scale-up .

Physicochemical Properties Purification Handling

Best-Fit Application Scenarios


Chiral Building Block for Kinase Inhibitors

The target compound's single stereogenic center makes it suitable as a chiral intermediate for synthesizing enantiopure kinase inhibitors. Unlike the achiral methanol or ethanone analogs, the secondary alcohol can be used in enantioselective transformations—including Mitsunobu inversions, chiral resolution via enzymatic esterification, or as a substrate for asymmetric transfer hydrogenation—to install defined stereochemistry in target molecules . Procurement of this building block enables medicinal chemistry teams to explore stereochemistry-activity relationships (SSAR) in lead series where the pyridine core is a recognized kinase hinge-binding motif [1].

Differentiation-Inducing Phenotypic Screening

The patent-reported activity of the compound in arresting proliferation of undifferentiated cells and inducing monocytic differentiation provides a rationale for its use as a tool compound or starting scaffold in oncology phenotypic screening campaigns [2]. Research groups focused on differentiation therapy—an approach validated by agents such as all-trans retinoic acid in acute promyelocytic leukemia—may find this compound a useful entry point for structure-activity relationship (SAR) exploration, particularly given the absence of comparable differentiation annotations for the methanol and ethanone analogs [3].

Late-Stage Functionalization Intermediate

For synthetic sequences where the pyridine building block is introduced at a late stage—such as in the final steps of a total synthesis or in diversity-oriented synthesis of compound libraries—the availability of ≥98% purity material reduces the risk of impurity carryover that could compromise biological assay interpretation . The secondary alcohol handle also provides a convenient functional group for further derivatization (e.g., oxidation to the ketone, esterification, or conversion to a leaving group for nucleophilic displacement) while maintaining the chlorine substituent at C6 as a latent handle for cross-coupling chemistry .

Metabolic Stability in Probe Design

In the design of chemical probes intended for cellular or in vivo studies, the secondary alcohol moiety of the target compound offers a metabolically more resilient alcohol group compared to primary alcohols, which are susceptible to rapid oxidation by alcohol dehydrogenases [4]. This consideration is particularly relevant when the pyridine-ethanol fragment is incorporated into a larger pharmacophore: the target compound's secondary alcohol is expected to exhibit a longer metabolic half-life than the primary alcohol analog, potentially improving the pharmacokinetic profile of derived probe molecules [5].

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